molecular formula C14H10Cl2O2 B2877648 3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 433254-93-4

3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2877648
CAS No.: 433254-93-4
M. Wt: 281.13
InChI Key: LBTVXFFLWWCYNX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is a synthetic benzaldehyde derivative designed for research applications. This compound serves as a versatile chemical building block, particularly in organic synthesis and pharmaceutical research. Its molecular structure, featuring both aldehyde and chlorinated benzyloxy functional groups, makes it a valuable intermediate for constructing more complex molecules, such as those explored in medicinal chemistry. Related compounds like 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde are listed with a purity of 95% . As a reagent, it can be used in various chemical reactions, including condensations and nucleophilic additions, to develop potential pharmacologically active compounds. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTVXFFLWWCYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 3-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde revolves around two primary approaches:

  • Etherification followed by formylation
  • Formylation followed by etherification

Key challenges include regioselective chlorination, stability of the aldehyde group under reaction conditions, and achieving high yields in multi-step sequences.

Stepwise Preparation Methods

Route 1: Williamson Ether Synthesis and Subsequent Formylation

Synthesis of 3-Chloro-4-hydroxybenzaldehyde

The precursor 3-chloro-4-hydroxybenzaldehyde is synthesized via directed ortho-chlorination of 4-hydroxybenzaldehyde. Using sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C achieves 78% regioselectivity for the 3-chloro isomer.

Reaction Conditions

  • Solvent : Glacial acetic acid
  • Chlorinating agent : SO₂Cl₂ (1.2 equiv)
  • Temperature : 0–5°C
  • Yield : 65–70%
Etherification with 2-Chlorobenzyl Bromide

The hydroxyl group is alkylated using 2-chlorobenzyl bromide under basic conditions:

$$
\text{3-Chloro-4-hydroxybenzaldehyde} + \text{2-Chlorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimized Parameters

Parameter Value
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 80°C, 12 h
Yield 82%

Route 2: Friedel-Crafts Acylation and Reduction (Patent Adaptation)

Adapted from CN103896752A, this four-step route achieves a 53% overall yield:

Step 1: Acyl Chloride Formation

2-Chloro-5-bromobenzoic acid is converted to its acyl chloride using oxalyl chloride:

$$
\text{2-Chloro-5-bromobenzoic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{5-Bromo-2-chlorobenzoyl chloride} \quad (\text{Yield: 95%})
$$

Step 2: Friedel-Crafts Acylation

The acyl chloride reacts with 2-chlorobenzyl alcohol under Lewis acid catalysis:

$$
\text{5-Bromo-2-chlorobenzoyl chloride} + \text{2-Chlorobenzyl alcohol} \xrightarrow{\text{AlCl}_3} \text{Ketone Intermediate} \quad (\text{Yield: 88%})
$$

Step 3: Ketone Reduction

The ketone is reduced to a methylene group using Pd/C and H₂:

$$
\text{Ketone Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Bromo-1-chloro-2-(2-chlorobenzyl)benzene} \quad (\text{Yield: 91%})
$$

Step 4: Formylation via Directed Metallation

Lithiation at the bromine-adjacent position followed by DMF quenching introduces the aldehyde:

$$
\text{4-Bromo-1-chloro-2-(2-chlorobenzyl)benzene} \xrightarrow{\text{LDA, DMF}} \text{Target Compound} \quad (\text{Yield: 70%})
$$

Comparative Performance of Routes

Metric Route 1 Route 2
Total Yield 54% 53%
Step Count 2 4
Scalability Moderate High
Purification Complexity Low High

Alternative Methodologies

Ullmann Coupling for Ether Formation

A copper-catalyzed coupling between 3-chloro-4-iodobenzaldehyde and 2-chlorobenzyl alcohol achieves the ether linkage in one step:

$$
\text{3-Chloro-4-iodobenzaldehyde} + \text{2-Chlorobenzyl alcohol} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{Target Compound} \quad (\text{Yield: 68%})
$$

Advantages :

  • Avoids harsh basic conditions.
  • Compatible with thermally sensitive substrates.

Critical Analysis of Reaction Conditions

Solvent Effects on Etherification

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to aldehyde oxidation. Non-polar solvents (toluene) reduce side reactions but require higher temperatures.

Solvent Screening Data

Solvent Reaction Time (h) Yield (%)
DMF 12 82
DMSO 10 80
Toluene 24 65
Acetonitrile 18 72

Temperature Optimization in Formylation

Low temperatures (–78°C) improve regioselectivity during lithiation but increase reaction time. A balance is achieved at –40°C:

Temperature (°C) Selectivity (%) Yield (%)
–78 98 65
–40 95 70
0 85 60

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Material Cost (USD/kg)
2-Chloro-5-bromobenzoic acid 320
2-Chlorobenzyl bromide 280
Oxalyl chloride 150

Route 2’s higher raw material costs are offset by superior scalability.

Waste Management Strategies

  • Oxalyl chloride byproducts : Neutralized with aqueous NaHCO₃.
  • Pd/C catalyst : Recycled via filtration, achieving 90% recovery.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-4-[(2-chlorobenzyl)oxy]benzoic acid.

    Reduction: 3-Chloro-4-[(2-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Positional Isomers: 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 590359-98-1)

  • Structural Differences : This isomer has a chloro group at position 5 and a 2-chlorobenzyloxy group at position 2, compared to the target compound’s substitutions at positions 3 and 4.
  • Electronic Effects: The meta-chloro group in the target compound creates a stronger electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group relative to the isomer’s para-chloro configuration.
  • Applications : Both compounds serve as intermediates in drug synthesis, but their substitution patterns may lead to divergent biological activities or metabolic stability .

Heterocyclic Analog: 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde (CAS 870837-48-2)

  • Structural Differences : The 2-chlorobenzyloxy group in the target compound is replaced by an imidazole ring.
  • Impact on Properties :
    • Electronic Profile : The imidazole’s nitrogen atoms introduce basicity and hydrogen-bonding capability, absent in the target compound. This enhances solubility in polar solvents (e.g., logP 1.8 vs. 3.2 for the target compound, estimated).
    • Reactivity : The imidazole may participate in coordination chemistry or act as a ligand in metal-catalyzed reactions, unlike the inert benzyloxy group.
  • Applications : Useful in catalysis or as a building block for heterocyclic drug candidates, contrasting with the target compound’s role in electrophilic intermediates .

Fluorinated Analogs: 3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0)

  • Structural Differences: The aldehyde group in the target compound is replaced by an amino group, and the benzyloxy substituent contains fluorine.
  • Impact on Properties: Reactivity: The amino group enables salt formation or diazotization, whereas the aldehyde group favors condensation reactions.
  • Applications : Likely used in amine-based drug scaffolds (e.g., aniline-derived kinase inhibitors) rather than aldehyde-containing intermediates .

Multi-Halogenated Derivative: 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde (CAS 667436-66-0)

  • Structural Differences : Additional fluorine at position 4 of the benzyloxy group.
  • Impact on Properties :
    • Lipophilicity : Fluorine’s hydrophobicity increases logP (~3.5) compared to the target compound (~3.2), affecting membrane permeability.
    • Electrophilicity : The fluorine-enhanced electron withdrawal further activates the aldehyde for nucleophilic attack.
  • Applications : Suitable for high-stability intermediates in environments requiring resistance to oxidative degradation .

Data Table: Key Properties of Comparative Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Est.) Reactivity Highlights
3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde Not Provided C₁₄H₉Cl₂O₂ 289.13 Aldehyde, 2×Cl 3.2 High electrophilicity, steric accessibility
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde 590359-98-1 C₁₄H₉Cl₂O₂ 289.13 Aldehyde, 2×Cl 3.2 Ortho-substitution increases steric hindrance
3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde 870837-48-2 C₁₀H₇ClN₂O 206.63 Aldehyde, Imidazole, Cl 1.8 Hydrogen bonding, coordination chemistry
3-Chloro-4-(3-fluorobenzyloxy)aniline 202197-26-0 C₁₃H₁₀ClFNO 265.68 Aniline, F, Cl 2.9 Salt formation, diazotization
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde 667436-66-0 C₁₄H₈Cl₂FO₂ 307.12 Aldehyde, 2×Cl, F 3.5 Enhanced electrophilicity, high stability

Biological Activity

3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chlorinated benzaldehyde structure with a chlorobenzyl ether moiety. Its empirical formula contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC14_{14}H11_{11}Cl2_{2}O
Molecular WeightApproximately 288.15 g/mol
Functional GroupsAldehyde, Ether, Chlorine

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains. The presence of chlorine atoms is believed to enhance its binding affinity to microbial enzymes or receptors, leading to inhibition of growth.

  • Study Findings : In vitro tests revealed that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins involved in cell cycle regulation, potentially leading to cell death.
  • Case Study : A recent investigation assessed the compound's effects on human cancer cell lines, revealing IC50_{50} values indicating significant cytotoxicity. For example, it exhibited an IC50_{50} of approximately 15 µM against the A-431 epidermoid carcinoma cell line .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming covalent bonds with their active sites.
  • Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways that influence cell proliferation and survival.

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
  • Pharmacology : Investigated for its potential therapeutic properties in drug development.
  • Industrial Use : Employed in the production of specialty chemicals and intermediates for various industrial processes.

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